3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-m-tolyl-propionamide

Description

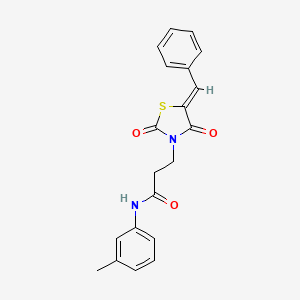

3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-m-tolyl-propionamide is a thiazolidine-2,4-dione (TZD) derivative characterized by a benzylidene substituent at the 5-position of the TZD core and an m-tolyl-propionamide side chain at the 3-position (Figure 1). The TZD scaffold is a well-established pharmacophore in medicinal chemistry, associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name |

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-14-6-5-9-16(12-14)21-18(23)10-11-22-19(24)17(26-20(22)25)13-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,21,23)/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZSTLNFVIOBTQ-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of m-Tolylthiourea and Chloroacetic Acid

A widely reported method involves the reaction of m-tolylthiourea with chloroacetic acid in the presence of hydrochloric acid. This one-pot synthesis proceeds via cyclization, forming 3-(m-tolyl)thiazolidine-2,4-dione as the intermediate. The reaction is typically conducted under reflux conditions (120°C for 12–24 hours), yielding the TZD core in approximately 40% efficiency. Key spectral data for the intermediate include IR absorption bands at 1741 cm⁻¹ (C=O stretching) and 3132 cm⁻¹ (NH stretching), corroborating the formation of the thiazolidinedione ring.

Limitations and Optimization

The modest yield in this step is attributed to competing side reactions, such as the hydrolysis of thiourea to m-toluidine. To mitigate this, recent studies propose using morpholine as a catalyst during the condensation phase, which enhances reaction efficiency and reduces byproduct formation.

Coupling of the Propanamide Side Chain

The final step involves attaching the N-m-tolylpropanamide group to the TZD-benzylidene intermediate. This is achieved through a nucleophilic substitution reaction between 3-chloro-N-m-tolylpropanamide and the TZD derivative.

Reaction Conditions and Workup

The coupling is conducted in acetonitrile with triethylamine as a base, facilitating the displacement of the chloride leaving group. The mixture is refluxed for 12 hours, followed by cooling, basification with potassium carbonate, and recrystallization from methanol. Reported yields range from 55% to 75%.

Characterization of the Final Product

Comparative Analysis of Synthetic Methods

The two primary routes—cyclocondensation followed by Knoevenagel condensation and direct coupling of preformed TZD intermediates —differ significantly in efficiency and practicality.

The direct coupling method offers higher yields and shorter reaction times, making it preferable for large-scale synthesis. However, the cyclocondensation approach allows greater flexibility in modifying the TZD core’s substituents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

Substitution: Amines, thiols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate the nucleophilic attack.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted thiazolidinones

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine: Shows promise as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-m-tolyl-propionamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.

Pathways Involved: By inhibiting these enzymes, the compound disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of TZD derivatives are highly dependent on substituents at the 5-position (arylidene group) and the 3-position (side chain). Below is a comparative analysis with key analogs from the literature:

Table 1: Structural and Functional Comparison of Selected TZD Derivatives

Key Observations:

Arylidene Substituents :

- Electron-donating groups (e.g., 4-methoxy in 5g) may enhance electronic interactions with target proteins .

- Halogenated arylidenes () improve antitumor selectivity but reduce solubility .

- The target’s benzylidene group balances lipophilicity and aromatic interactions without electronic extremes.

Side-Chain Functional Groups: Amides (Target) vs. Acids (): Amides generally exhibit better cell permeability and metabolic stability than carboxylic acids . m-Tolyl vs.

Biological Activity

The compound 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-m-tolyl-propionamide is a thiazolidinedione derivative that has garnered attention for its potential biological activities. Thiazolidinediones (TZDs) are a class of compounds known for their therapeutic effects, particularly in metabolic disorders and cancer treatment. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C13H10N2O2S

- Molecular Weight : 258.29 g/mol

- InChIKey : ROMFZBBIJSONPM-PKNBQFBNSA-N

- Solubility : Soluble in DMSO

The biological activity of 3-(5-benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-m-tolyl-propionamide is primarily attributed to its ability to interact with various biological targets:

- Tyrosinase Inhibition : Recent studies have shown that thiazolidinedione derivatives exhibit significant inhibition of tyrosinase, an enzyme involved in melanin production. The compound was tested against mushroom tyrosinase and demonstrated potent inhibitory activity, with IC50 values indicating strong efficacy compared to standard inhibitors like kojic acid .

- Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. It showed significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress and related diseases .

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including melanoma and renal cancer cells, with IC50 values comparable to established chemotherapeutics . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Tyrosinase Inhibitory Activity

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-m-tolyl-propionamide | 1.12 | 22-fold stronger than kojic acid (IC50 = 24.09 µM) |

| Kojic Acid | 24.09 | Standard reference |

The above table summarizes the tyrosinase inhibitory activity of the compound compared to kojic acid, demonstrating its potential for treating hyperpigmentation disorders.

Antioxidant Activity

The antioxidant efficacy was assessed using various assays (DPPH radical scavenging, ABTS assay), where the compound exhibited a strong capacity to neutralize free radicals, contributing to its protective effects against oxidative damage.

Anticancer Activity

| Cell Line | IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |

|---|---|---|

| Melanoma LOX IMVI | 26.7 ± 1.50 | 7.03 ± 0.40 |

| Renal A498 | 33.9 ± 1.91 | 5.07 ± 0.29 |

This table presents the anticancer activity against melanoma and renal cancer cell lines, highlighting the effectiveness of the compound relative to established treatments.

Case Studies

- In Vitro Studies : In a study involving B16F10 murine melanoma cells, the compound was shown to significantly reduce cellular melanin content by inhibiting intracellular tyrosinase activity without exhibiting cytotoxicity at lower concentrations (≤20 µM) .

- Mechanistic Insights : Kinetic studies using Lineweaver-Burk plots revealed that the compound acts as a competitive inhibitor of tyrosinase, providing insights into its mode of action and potential as a therapeutic agent for skin-related conditions .

Q & A

Q. What are the optimal synthetic routes for 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-m-tolyl-propionamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via condensation of aromatic aldehydes (e.g., m-tolyl aldehyde) with a thiazolidinone precursor under basic conditions. Key steps include:

- Step 1: Electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles to form thiazolidinone intermediates .

- Step 2: Chloroacetyl chloride reaction under basic conditions to introduce the benzylidene moiety .

- Optimization: Use Design of Experiments (DoE) to minimize trials. For example, vary solvent polarity (DMF vs. ethanol), temperature (80–120°C), and catalyst (piperidine) to maximize yield. Statistical analysis (ANOVA) identifies significant factors .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry of the benzylidene group (δ 7.2–8.1 ppm for aromatic protons) and thiazolidinone carbonyls (δ 165–175 ppm) .

- IR Spectroscopy: Detect C=O stretches (1680–1750 cm⁻¹) and C=S (if present, ~1200 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- Elemental Analysis: Ensure purity (>95%) by matching calculated vs. observed C, H, N, S values .

Q. How should preliminary bioactivity screening be designed for this compound?

Methodological Answer:

- Target Selection: Prioritize targets linked to thiazolidinediones (e.g., PPAR-γ for antidiabetic activity, COX-2 for anti-inflammatory effects) .

- Assay Design:

- In vitro: Use enzyme inhibition assays (e.g., COX-2 IC50) with celecoxib as a positive control.

- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7) via MTT assay, including vehicle and doxorubicin controls .

- Dose-Response Curves: Test 5–100 µM concentrations in triplicate to calculate EC50/IC50 values .

Advanced Research Questions

Q. How can computational chemistry methods predict reactivity and reaction pathways for this compound?

Methodological Answer:

- Quantum Chemical Calculations (DFT): Use Gaussian or ORCA to model transition states and activation energies for condensation reactions. Compare with experimental yields .

- Reaction Path Search: Apply the AFIR method to identify intermediates and byproducts .

- Solvent Effects: Simulate solvation (e.g., COSMO-RS) to optimize solvent selection for synthesis .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., cell line variability, serum concentration differences) .

- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm target specificity (e.g., PPAR-γ vs. off-target effects) .

- Meta-Analysis: Pool data from multiple studies (e.g., RevMan) to identify trends obscured by small sample sizes .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

-

Analog Synthesis: Modify substituents (e.g., electron-withdrawing groups on benzylidene) and test bioactivity .

-

3D-QSAR: Use CoMFA or CoMSIA to correlate steric/electronic features with activity. Example parameters:

Substituent Position LogP IC50 (COX-2) -OCH3 (para) 2.1 12 µM -NO2 (meta) 1.8 8 µM -

Pharmacophore Modeling: Identify critical motifs (e.g., thiazolidinedione core, hydrophobic benzylidene) using Schrödinger Phase .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Kinetic Analysis: Measure enzyme inhibition (e.g., COX-2) under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry for target proteins .

- X-ray Crystallography: Resolve co-crystal structures with PPAR-γ to identify hydrogen-bonding interactions (e.g., carbonyl with Arg288) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.